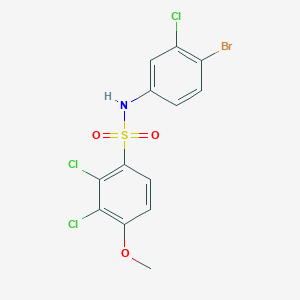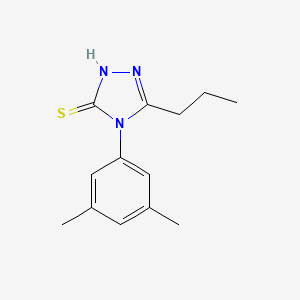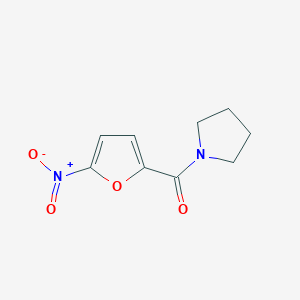
1-(5-nitro-2-furoyl)pyrrolidine
Übersicht
Beschreibung
1-(5-nitro-2-furoyl)pyrrolidine, also known as NFP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. NFP is a heterocyclic compound, which means that it contains a ring structure that includes atoms of at least two different elements. In the case of NFP, the ring structure includes atoms of nitrogen, oxygen, and carbon.
Wirkmechanismus
The mechanism of action of 1-(5-nitro-2-furoyl)pyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 1-(5-nitro-2-furoyl)pyrrolidine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 1-(5-nitro-2-furoyl)pyrrolidine has also been shown to have a number of other biochemical and physiological effects. For example, 1-(5-nitro-2-furoyl)pyrrolidine has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(5-nitro-2-furoyl)pyrrolidine is its potency. Studies have shown that 1-(5-nitro-2-furoyl)pyrrolidine is highly effective at inhibiting the growth of cancer cells, even at low concentrations. However, one of the limitations of 1-(5-nitro-2-furoyl)pyrrolidine is its toxicity. 1-(5-nitro-2-furoyl)pyrrolidine has been shown to be toxic to normal cells at high concentrations, which limits its potential applications in clinical settings.
Zukünftige Richtungen
There are a number of future directions that could be pursued in the study of 1-(5-nitro-2-furoyl)pyrrolidine. One potential direction is the development of new methods for synthesizing 1-(5-nitro-2-furoyl)pyrrolidine that are more efficient and cost-effective than current methods. Another potential direction is the development of new formulations of 1-(5-nitro-2-furoyl)pyrrolidine that are less toxic to normal cells, which would make it a more viable candidate for clinical applications. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(5-nitro-2-furoyl)pyrrolidine and to identify other potential applications for this compound in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
1-(5-nitro-2-furoyl)pyrrolidine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(5-nitro-2-furoyl)pyrrolidine is in the field of cancer research. Studies have shown that 1-(5-nitro-2-furoyl)pyrrolidine has potent anti-cancer properties, which make it a promising candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
(5-nitrofuran-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-9(10-5-1-2-6-10)7-3-4-8(15-7)11(13)14/h3-4H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUXYBUURARSSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



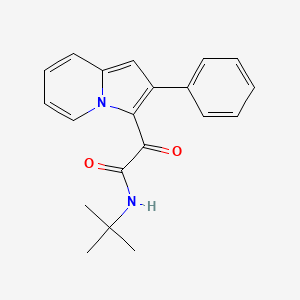
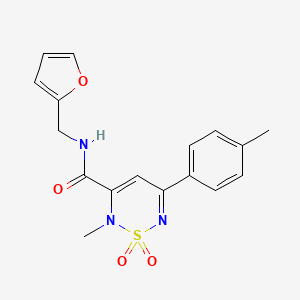
![6-[(2-ethoxyphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4719878.png)
![4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate](/img/structure/B4719881.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4719898.png)
![1-(3-methoxybenzoyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4719908.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)-2-phenylacetamide](/img/structure/B4719910.png)
![N-[4-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4719913.png)
![N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide](/img/structure/B4719917.png)
![ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate](/img/structure/B4719923.png)
![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4719924.png)
